
5-Methylfurfural
Overview
Description
5-Methyl furfural: is an organic compound with the molecular formula C6H6O2 . It is a derivative of furfural, characterized by a furan ring with a methyl group and an aldehyde group attached. This compound is a colorless to yellow liquid with a distinctive odor and is used in various industrial applications, including as a flavoring agent and an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl furfural can be synthesized through several methods. One common approach involves the hydrogenolysis of 5-hydroxymethylfurfural using palladium catalysts. This method achieves high selectivity and yield under controlled conditions . Another method involves the conversion of starch to 5-Methyl furfural using hydrochloric acid, sodium iodide, and hydrogen in a biphasic solvent system .
Industrial Production Methods: Industrial production of 5-Methyl furfural often relies on the hydrogenation of furfural derivatives. The process typically involves the use of metal catalysts and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl furfural undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid.
Reduction: It can be reduced to 5-methylfurfuryl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: 5-Methyl-2-furancarboxylic acid.
Reduction: 5-Methylfurfuryl alcohol.
Substitution: Halogenated derivatives of 5-Methyl furfural.
Scientific Research Applications
Chemical Properties and Production
5-MF is a colorless to amber liquid with a chemical formula of C6H6O2 and a molecular weight of 110.11 g/mol. It is soluble in water, ethanol, and ether, making it suitable for diverse applications. The production of 5-MF typically involves the dehydration of pentose sugars like xylose and arabinose found in hemicellulose, often using acid-catalyzed processes at high temperatures and pressures .
Fuel Additive
5-MF serves as a bio-based additive in gasoline and diesel fuels. It enhances combustion efficiency and reduces harmful emissions such as particulate matter and nitrogen oxides. Studies have shown that it can increase the cetane number of diesel fuel, indicating improved ignition quality .
Solvent
Due to its excellent solvency properties, 5-MF is utilized as a solvent in the production of resins, polymers, and pharmaceuticals. It effectively dissolves various organic compounds, facilitating numerous industrial processes .
Flavor and Fragrance
5-MF is valued for its characteristic aroma, often described as nutty or caramel-like. It is commonly used in food products to enhance flavor profiles in baked goods, coffee, and tea, as well as in cosmetic formulations .
Chemical Intermediate
As a chemical intermediate, 5-MF is crucial for synthesizing other compounds such as furan derivatives. These derivatives are important in the production of solvents, monomers, and pharmaceuticals. Additionally, 5-MF can be converted into 2,5-dimethylfuran (DMF), which serves as a bio-based alternative to petroleum-derived fuels .
Pharmaceutical Applications
Recent studies have highlighted the potential of 5-MF as an anti-inflammatory and anti-cancer agent. Preclinical research indicates that it can inhibit pro-inflammatory cytokine production and induce apoptosis in cancer cells .
Case Study 1: Inhibition of Malodor Production
A study investigated the effectiveness of 5-MF in inhibiting malodor production caused by Staphylococcus epidermidis during sodium l-lactate fermentation. The results indicated that 0.15% 5-MF significantly reduced malodor production by down-regulating acetolactate synthase activity in the bacteria . This suggests potential applications in deodorant formulations.
Case Study 2: Selective Hydrogenation
Research on the selective hydrogenation of 5-Hydroxymethylfurfural (HMF) to produce valuable chemicals demonstrated that 5-MF could be synthesized under specific conditions using catalysts like Pt/Nb2O5-Ov. This process highlights the compound's role as an intermediate for producing high-value chemicals from renewable resources .
Data Summary Table
Application Area | Description | Key Benefits |
---|---|---|
Fuel Additive | Enhances combustion efficiency | Reduces emissions |
Solvent | Used in resins and pharmaceuticals | Excellent solvency |
Flavor & Fragrance | Imparts nutty/caramel flavor | Enhances taste in food products |
Chemical Intermediate | Precursor for furan derivatives | Enables synthesis of bio-based alternatives |
Pharmaceutical | Potential anti-inflammatory and anti-cancer properties | Inhibits cytokine production |
Mechanism of Action
The mechanism of action of 5-Methyl furfural involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and DNA, potentially affecting cellular functions. The exact molecular targets and pathways are still under investigation, but it is known to interfere with metabolic processes and enzyme activities .
Comparison with Similar Compounds
Furfural: Similar structure but lacks the methyl group.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a methyl group.
2-Furancarboxaldehyde: Another derivative of furfural with different substituents
Uniqueness: 5-Methyl furfural is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methyl group enhances its hydrophobicity and influences its reactivity compared to other furfural derivatives .
Biological Activity
5-Methylfurfural (5-MF) is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of food science, pharmacology, and environmental health. This article explores the biological activity of 5-MF, including its effects on cellular mechanisms, potential therapeutic applications, and its impact on microbial fermentation processes.
5-MF is primarily derived from the dehydration of sugars and is commonly found in various food products, especially those subjected to heat treatment. Its chemical structure allows it to participate in various biochemical reactions, making it a compound of interest in both industrial and biological contexts.
1. Antioxidant Properties
Research indicates that 5-MF exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. For instance, studies have demonstrated that 5-MF can enhance the activity of endogenous antioxidant enzymes such as catalase and superoxide dismutase in liver tissues exposed to oxidative stressors .
2. Anti-inflammatory Effects
5-MF has been reported to mitigate inflammation through various mechanisms:
- Inhibition of Inflammatory Cytokines : In vitro studies have shown that 5-MF can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS) .
- NLRP3 Inflammasome Pathway : It has been suggested that 5-MF inhibits the NLRP3 inflammasome activation, a critical component of the inflammatory response, by modulating endoplasmic reticulum (ER) stress pathways .
3. Antimicrobial Activity
Recent studies have highlighted the role of 5-MF in inhibiting microbial fermentation processes. Specifically, it has been shown to reduce malodor production by inhibiting the fermentation activity of Staphylococcus epidermidis through the downregulation of acetolactate synthase (ALS) activity . This suggests potential applications in deodorant formulations.
4. Cytotoxicity and Cell Viability
While 5-MF demonstrates beneficial biological activities, its cytotoxic effects at higher concentrations warrant attention. In cell viability assays, exposure to elevated levels of 5-MF resulted in reduced cell survival rates in various human cell lines. For example, concentrations above 0.2% led to significant cytotoxicity as measured by MTT assays .
Case Study 1: Antioxidant Effects on Liver Injury
A study involving ICR mice treated with alcohol demonstrated that administration of 5-MF significantly decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating protective effects against alcohol-induced liver injury. The treatment also resulted in reduced malondialdehyde (MDA) levels in liver tissues, highlighting its antioxidant capabilities .
Case Study 2: Inhibition of Inflammatory Response
In a model of acute lung injury induced by LPS, mice pretreated with 5-MF showed reduced alveolar destruction and neutrophil infiltration compared to controls. This was accompanied by lower serum levels of inflammatory cytokines, suggesting a protective role against lung inflammation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthesis routes for 5-methylfurfural (5-MF) from biomass-derived carbohydrates, and how can reaction conditions be optimized?
- Methodology : 5-MF is typically synthesized via acid-catalyzed dehydration of hexoses (e.g., fructose) or hydrogenation of 5-hydroxymethylfurfural (HMF). Optimization involves:
- Catalyst selection : Superacid catalysts (e.g., VNU-11–SO4) in ionic liquids enhance dehydration efficiency by stabilizing intermediates .
- Solvent systems : Biphasic systems (e.g., water/THF) improve yield by reducing side reactions like rehydration .
- Temperature control : Lower temperatures (80–120°C) favor 5-MF over degradation products .
Q. How can researchers characterize 5-MF purity and structural integrity in complex reaction mixtures?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 280 nm) or LC-MS distinguishes 5-MF from furanic byproducts (e.g., HMF, furfural) .
- Spectroscopy : NMR (¹H/¹³C) confirms structural features (e.g., methyl group at δ 2.3 ppm) and detects impurities .
- QC protocols : Purity ≥99.5% via standardized melting point (30–34°C) and refractive index (1.5627) checks .
Advanced Research Questions
Q. What mechanisms underlie the selective hydrogenation of HMF to 5-MF, and how do catalyst steric effects influence selectivity?
- Methodology :
- Catalyst design : Bimetallic systems (e.g., Pt-Co) exploit hydrogen spillover to reduce HMF’s hydroxyl group while preserving the methyl group .
- Steric hindrance : Bulky ligands on catalysts (e.g., N-doped carbon supports) limit undesired over-hydrogenation to 2,5-dimethylfuran .
- Kinetic studies : In situ FTIR tracks intermediate formation (e.g., 5-MF vs. 2,5-dihydroxymethylfuran) .
Q. How can researchers resolve contradictions in reported toxicity data for 5-MF across different biological models?
- Methodology :
- Systematic reviews : Use EFSA’s tiered search strategy (PubMed, Web of Science, SciFinder®) to filter studies by organism (e.g., bees vs. mammals) and exposure pathways .
- Dose-response modeling : Compare LD₅₀ values (e.g., 5-MF’s acute toxicity in bees: 120 mg/kg) against metabolic detoxification rates .
- In vitro assays : HepG2 cell lines assess hepatotoxicity mechanisms (e.g., ROS generation) to validate in vivo findings .
Q. What advanced analytical techniques improve 5-MF detection in food matrices with high background interference?
- Methodology :
- Derivatization : Coumarin-based reagents (e.g., N-hydroxy amino coumarins) enhance LC-MS sensitivity via nitrone adduct formation (LOD: 0.1 ng/mL) .
- SPME-GC-MS : Headspace extraction isolates 5-MF from volatile matrices (e.g., coffee) with >95% recovery .
- Multivariate calibration : PLS regression models correct for matrix effects in FTIR or Raman spectra .
Q. Data-Driven Research Challenges
Q. How do solvent polarity and hydrogen-bonding networks affect 5-MF stability during long-term storage?
- Methodology :
- Accelerated aging tests : Monitor 5-MF degradation in DES (deep eutectic solvents) vs. aprotic solvents (e.g., DMSO) at 40°C .
- DFT calculations : Predict degradation pathways (e.g., oxidation to 5-methyl-2-furoic acid) using Gaussian09 .
- Empirical validation : Argon-filled storage at 2–8°C preserves 5-MF >98% purity for 12 months .
Q. What strategies mitigate side reactions (e.g., polymerization) during 5-MF synthesis?
- Methodology :
Properties
IUPAC Name |
5-methylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDFNZMQXZILJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060714 | |
Record name | 5-methyl-2-Furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, spicy-sweet, warm and slightly caramellic odour | |
Record name | 5-Methylfurfural | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
89.00 to 90.00 °C. @ 26.00 mm Hg | |
Record name | 5-Methyl-2-furancarboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in oils, miscible (in ethanol) | |
Record name | 5-Methylfurfural | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.098-1.108 | |
Record name | 5-Methylfurfural | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
620-02-0 | |
Record name | 5-Methylfurfural | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-furfural | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furancarboxaldehyde, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-methyl-2-Furancarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfurfural | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-FURALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4482BZC72D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methyl-2-furancarboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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